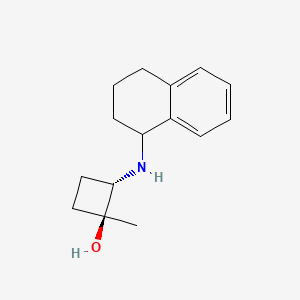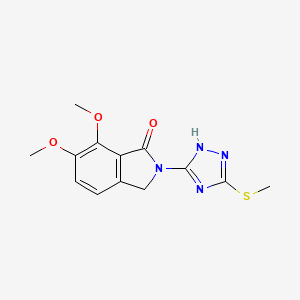![molecular formula C11H13N5O2S B2904124 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 459209-47-3](/img/structure/B2904124.png)
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a triazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may have anti-inflammatory and antimicrobial properties due to its ability to interact with specific receptors and enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of specific bacteria and fungi. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe compound for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine in lab experiments is its low toxicity levels. This compound has been shown to have minimal side effects, making it a potentially safe compound for use in various experiments. Additionally, this compound has been shown to have anti-cancer, anti-inflammatory, and antimicrobial properties, making it a potentially useful compound for studying various diseases and conditions.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process required to synthesize this compound can be time-consuming and costly. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are many potential future directions for the study of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. One potential direction is the further exploration of its anti-cancer properties. Studies could focus on the specific mechanisms by which this compound inhibits the growth of cancer cells and could explore its potential as a treatment for various types of cancer.
Another potential direction is the study of this compound's anti-inflammatory and antimicrobial properties. Studies could focus on the specific receptors and enzymes that this compound interacts with and could explore its potential as a treatment for various inflammatory conditions and infections.
Overall, this compound is a compound that has gained significant attention in the field of scientific research. Its potential applications in various areas, including cancer research, inflammation, and infection, make it a potentially useful compound for studying various diseases and conditions. However, further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various conditions.
Métodos De Síntesis
The synthesis of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-nitrobenzyl chloride with thiosemicarbazide to form 4-nitrobenzylthiosemicarbazide. The second step involves the reaction of 4-nitrobenzylthiosemicarbazide with ethyl chloroacetate to form 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-1,2,4-triazole. The final step involves the reduction of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-1,2,4-triazole using hydrazine hydrate to form this compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
3-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRJAPXVYMANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)

![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)
![N-(4-(benzyloxy)phenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2904060.png)
